molecular formula C15H19N3O4 B4417350 4-(Methoxymethyl)-6-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile

4-(Methoxymethyl)-6-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B4417350
M. Wt: 305.33 g/mol
InChI Key: JXMUIJJFYZVEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxymethyl)-6-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridinecarbonitrile core, a morpholinyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-6-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the morpholinyl group through nucleophilic substitution reactions. The methoxymethyl and methyl groups can be added using appropriate alkylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-6-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(Methoxymethyl)-6-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-6-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit phosphoinositide 3-kinases (PI3Ks), affecting cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(methylthio)-2-morpholinopropiophenone
  • 4-({[4-(Methoxymethyl)-6-(4-morpholinyl)-2-pyrimidinyl]sulfanyl}methyl)benzoate

Uniqueness

4-(Methoxymethyl)-6-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

4-(methoxymethyl)-6-methyl-1-(2-morpholin-4-yl-2-oxoethyl)-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-11-7-12(10-21-2)13(8-16)15(20)18(11)9-14(19)17-3-5-22-6-4-17/h7H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMUIJJFYZVEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)N2CCOCC2)C#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methoxymethyl)-6-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(Methoxymethyl)-6-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-(Methoxymethyl)-6-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-(Methoxymethyl)-6-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-(Methoxymethyl)-6-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-(Methoxymethyl)-6-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.